

An In-depth Technical Guide to 5-Chloro-2-(ethylamino)aniline

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Compound of Interest

Compound Name: 5-Chloro-2-(ethylamino)aniline

Cat. No.: B1294831

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for **5-Chloro-2-(ethylamino)aniline** (CAS No: 62476-15-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols for its synthesis and analysis based on established methods for structurally similar substituted anilines. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the characterization and potential applications of this molecule.

Molecular Structure and Properties

5-Chloro-2-(ethylamino)aniline, also known by its synonym 4-Chloro-N1-ethyl-1,2-benzenediamine, is a substituted aniline derivative. The molecular structure consists of a benzene ring substituted with a chlorine atom, a primary amine group (-NH₂), and a secondary ethylamino group (-NHCH₂CH₃) at positions 5, 2, and 1, respectively.

Table 1: Physicochemical Properties of **5-Chloro-2-(ethylamino)aniline**

Property	Value	Source
Molecular Formula	C8H11ClN2	[1]
Molecular Weight	170.64 g/mol	[1]
CAS Number	62476-15-7	[1]
Canonical SMILES	CCNc1ccc(Cl)cc1N	Derived from InChIKey
InChIKey	BYXHQRLQVLDLFCT-UHFFFAOYSA-N	N/A

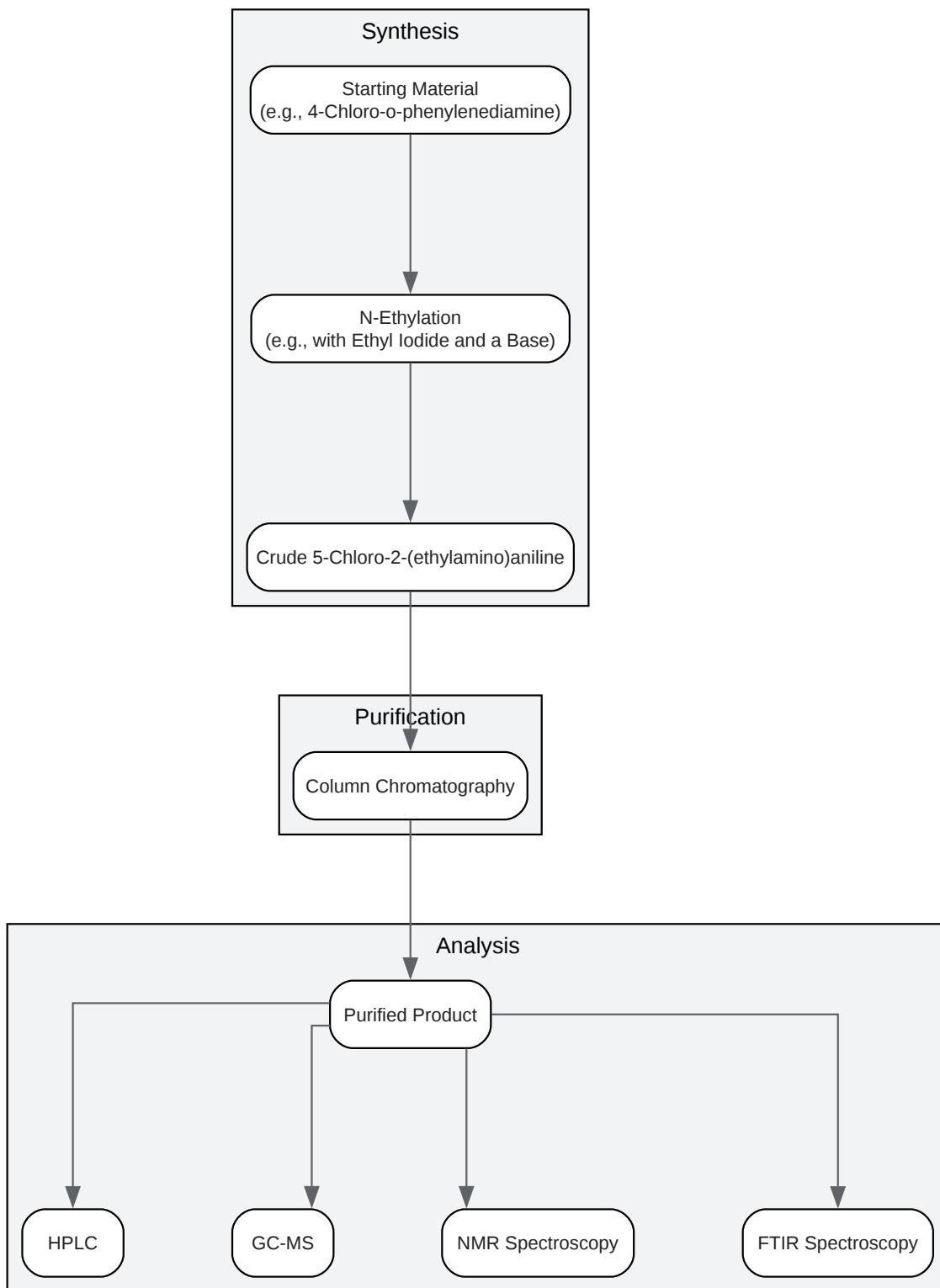
Synthesis and Characterization

While specific synthesis protocols for **5-Chloro-2-(ethylamino)aniline** are not readily available, a plausible synthetic route involves the N-alkylation of a suitable chloro-substituted phenylenediamine or the reduction of a corresponding nitroaniline precursor.

Proposed Synthetic Pathway

A generalized approach to the synthesis of N-alkylated phenylenediamines often involves the reaction of a phenylenediamine with an alkyl halide in the presence of a base. An alternative route could be the reduction of an N-ethylated nitroaniline.

Generalized Synthetic Workflow

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Caption: A logical workflow for the synthesis and analysis of **5-Chloro-2-(ethylamino)aniline**.

Experimental Protocols

The following are generalized protocols that may be adapted for the synthesis and analysis of **5-Chloro-2-(ethylamino)aniline**.

Protocol 1: Generalized N-Ethylation of a Phenylenediamine

- Reaction Setup: In a round-bottom flask, dissolve the starting chloro-phenylenediamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).
- Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution and stir.
- Alkylation: Slowly add one equivalent of an ethylating agent (e.g., ethyl iodide or ethyl bromide) to the reaction mixture at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of **5-Chloro-2-(ethylamino)aniline**.^[2]

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for mass spectrometry compatibility.^[2]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Biological and Chemical Significance

Substituted anilines are a class of compounds with diverse biological activities and are common scaffolds in medicinal chemistry. They are known to undergo metabolic transformations, primarily through N-dealkylation and ring hydroxylation. The specific biological pathways and pharmacological profile of **5-Chloro-2-(ethylamino)aniline** are not well-documented in the literature. However, related chlorinated phenylenediamines have been noted for their use as intermediates in the synthesis of dyes and pharmaceuticals.

The metabolism of N-substituted anilines is an important consideration in drug development, as the metabolic products can have different efficacy and toxicity profiles compared to the parent compound. Enzymes primarily in the liver are responsible for these transformations.

Conclusion

5-Chloro-2-(ethylamino)aniline is a substituted aniline with potential applications in chemical synthesis and drug discovery. This guide has provided a summary of its known molecular properties and has outlined generalized protocols for its synthesis and analysis based on established chemical principles for analogous compounds. Further experimental investigation is required to fully elucidate the specific chemical, physical, and biological properties of this molecule. Researchers are encouraged to use the information presented herein as a starting point for their studies, with the understanding that optimization of the described methods will likely be necessary.

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